molecular formula C18H20ClN3O3S B2525547 1-(3-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1795450-19-9

1-(3-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2525547
CAS No.: 1795450-19-9
M. Wt: 393.89
InChI Key: BPTGIHDZDHUWMZ-UHFFFAOYSA-N
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Description

1-(3-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Studies have highlighted the synthesis of novel chemical entities, including derivatives similar to the mentioned compound, for their antibacterial efficacy against both gram-positive and gram-negative bacteria. Notably, compounds synthesized through methods like the Baker-Venkatraman transformation and others have been evaluated for their potential as novel antibacterial agents. For example, Sheikh et al. (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, showcasing their methodological relevance and the antibacterial potential of such compounds Sheikh, V. N. Ingle, & H. Juneja, 2009. Similarly, other studies have elaborated on the antimicrobial activities of synthesized heteroaryl thiazolidine-2,4-diones and their derivatives against various pathogens, underscoring the broad spectrum of potential applications in tackling microbial resistance Ibrahim, M. Abdel-Megid Abdel-Hamed, & N. M. El-Gohary, 2011.

Anticancer Activity

The research into pyrimidine derivatives, including those with structural similarities to the compound , extends into the realm of anticancer activity. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth. The synthesis and biological evaluation of such derivatives indicate a promising avenue for the development of new chemotherapeutic agents Hammam, M. A. Sharaf, & N. A. A. El-Hafez, 2001.

Anti-inflammatory and Analgesic Properties

The exploration of pyrimidine derivatives for their anti-inflammatory and analgesic properties reveals the compound's versatility and potential therapeutic benefits. Studies have synthesized a range of pyrimidine-based compounds to investigate their efficacy in reducing inflammation and pain, offering insights into their mechanism of action and potential as new treatments for inflammatory diseases Giles, K. Roopa, F. Sheeba, P. M. Gurubasavarajaswamy, G. Divakar, & T. Vidhya, 2011.

Hypotensive Activity

The synthetic pathways leading to pyrimidine-2,4(1H,3H)-dione derivatives containing thietane rings have been investigated for their hypotensive effects. Such studies provide a foundation for developing new medications aimed at managing blood pressure, indicating the potential of these compounds in cardiovascular therapeutics Kataev, I. N. Tyurenkov, S. Meshcheryakova, V. Perfilova, D. A. Munasipova, & D. D. Borodin, 2014.

Properties

IUPAC Name

1-[3-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-14-4-2-1-3-13(14)15-5-8-21(11-12-26-15)17(24)7-10-22-9-6-16(23)20-18(22)25/h1-4,6,9,15H,5,7-8,10-12H2,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTGIHDZDHUWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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